2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride (CAS 2095411-01-9) is a saturated, sp³-rich thia-azaspiro[3.4]octane building block featuring a sulfone moiety at position 2 and a free secondary amine at position 6, supplied as the hydrochloride salt. First described by the Carreira group at ETH Zürich in a collaboration with F.

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68
CAS No. 2095411-01-9
Cat. No. B2541164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride
CAS2095411-01-9
Molecular FormulaC6H12ClNO2S
Molecular Weight197.68
Structural Identifiers
SMILESC1CNCC12CS(=O)(=O)C2.Cl
InChIInChI=1S/C6H11NO2S.ClH/c8-10(9)4-6(5-10)1-2-7-3-6;/h7H,1-5H2;1H
InChIKeyGUJIPFNBJGRBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride (CAS 2095411-01-9) – Procurement-Grade Spirocyclic Sulfone Building Block for Medicinal Chemistry


2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride (CAS 2095411-01-9) is a saturated, sp³-rich thia-azaspiro[3.4]octane building block featuring a sulfone moiety at position 2 and a free secondary amine at position 6, supplied as the hydrochloride salt [1]. First described by the Carreira group at ETH Zürich in a collaboration with F. Hoffmann-La Roche, this scaffold was designed to provide uncharted, three-dimensional chemical space with well-defined exit vectors for fragment-based and lead-optimization programs [2]. The compound is commercially available from multiple suppliers at purities ≥98%, supported by batch-specific NMR, HPLC, and GC quality-control documentation .

Why 2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride Cannot Be Replaced by Common Spirocyclic Analogs


Thia-azaspiro[3.4]octane scaffolds are not interchangeable modules; the position of the sulfur heteroatom, its oxidation state, and the location of the amine exit vector collectively dictate the three-dimensional trajectory of substituents, the scaffold's polarity, and its synthetic derivatization potential [1]. The 2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride specifically places the sulfone at position 2 and the free amine at position 6, generating exit vectors with a cambered orientation distinct from the regioisomeric 6-thia-2-azaspiro[3.4]octane [2]. Substituting the sulfone for a sulfide (non-oxidized form) reduces the H-bond acceptor count from 3 to 2 and alters the consensus LogP by approximately 0.8–1.2 units, materially affecting the physicochemical profile of any downstream library compound . The hydrochloride salt form further ensures room-temperature solid-state stability, eliminating the handling and storage complications that may accompany the corresponding free base [3].

Quantitative Differentiation Evidence for 2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride vs. Closest Analogs


Fraction sp³ (Fsp³) = 1.0: Maximum Saturated-Carbon Character vs. Aromatic and Partially Saturated Building Blocks

The target compound possesses an Fsp³ value of 1.0, meaning every carbon atom in the scaffold is sp³-hybridized . This represents the theoretical maximum for a saturated carbocyclic/heterocyclic building block. In contrast, commonly employed planar aromatic building blocks (e.g., phenyl, pyridyl, pyrimidyl scaffolds) have Fsp³ = 0, and partially saturated heterocycles such as N-Boc-piperidine have Fsp³ ≈ 0.83. The 100% sp³ character of the 2Lambda6-thia-6-azaspiro[3.4]octane core translates into zero aromatic heavy atoms and zero rotatable bonds, providing a rigid, three-dimensional scaffold that populates regions of chemical space inaccessible to flatter, more flexible alternatives .

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

H-Bond Acceptor Count = 3 (Sulfone) vs. 2 (Sulfide) – Polarity and Solubility Differentiation from the Non-Oxidized Analog

The sulfone moiety in the target compound provides three hydrogen-bond acceptor (HBA) sites (two sulfone oxygens plus the amine nitrogen), whereas the corresponding non-oxidized 2-thia-6-azaspiro[3.4]octane (CAS 1498161-47-9) offers only two HBA sites (sulfide sulfur is a poor HBA) . This difference is reflected in the computed TPSA: 54.55 Ų for the sulfone vs. an estimated ~26–30 Ų for the sulfide analog. The consensus LogP of the sulfone derivative is 0.38 , whereas sulfide-containing analogs typically exhibit LogP values 0.8–1.2 units higher due to the absence of polar S=O groups. This polarity differential translates into a predicted aqueous solubility of 17.2 mg/mL (ESOL) to 40.7 mg/mL (Ali) for the sulfone , significantly exceeding that expected for the non-oxidized sulfide.

Physicochemical Optimization Solubility Engineering Medicinal Chemistry

Exit-Vector Geometry: 2,6-Disubstitution Pattern vs. Regioisomeric 6,2-Disubstitution in Thia-Azaspiro[3.4]octanes

The Carreira group explicitly designed two complementary series of thia-azaspiro[3.4]octanes differing in the relative positioning of the sulfone and amine exit vectors [1][2]. The target compound belongs to the 2-thia-6-azaspiro[3.4]octane series (sulfone at position 2, amine at position 6), whereas the regioisomeric 6-thia-2-azaspiro[3.4]octane series (CAS 1446355-52-7 for the 6,6-dioxide analog) places the sulfone at position 6 and the amine at position 2 [2]. These two substitution patterns produce exit vectors with distinctly different spatial trajectories; the sulfone and amine groups in the 2,6-series adopt a 'cambered' orientation that the Carreira group described as intuitively 'drug-like' and complementary to the previously reported diazaspiro[3.3]heptane scaffolds [1]. The 2013 follow-up publication explicitly maps exit-vector diversity across five thia/oxa-azaspiro[3.4]octane subtypes (structures I–V), confirming that the 2,6-arrangement accesses a unique region of three-dimensional chemical space not sampled by the 6,2-regioisomer [3].

Scaffold Design Chemical Space Exploration Structure-Based Drug Design

Hydrochloride Salt: Solid-State Stability and Ease of Handling vs. Free-Base or Alternative Salt Forms

The target compound is supplied exclusively as the hydrochloride salt, which presents as a powder solid with room-temperature storage stability [1]. This physical form contrasts with the corresponding free base (2-thia-6-azaspiro[3.4]octane 2,2-dioxide), which may exhibit different physical characteristics including potential for hygroscopicity, lower melting point, or liquid state, depending on batch origin. The HCl salt form ensures consistent stoichiometry for weighing, solution preparation, and subsequent N-alkylation or N-acylation reactions without the need for in-situ acid activation. Multiple vendors (Bidepharm, CymitQuimica, CalpacLab, Leyan) supply this compound at ≥98% purity with batch-specific analytical documentation (NMR, HPLC, GC) [2], providing procurement confidence and traceability.

Chemical Procurement Compound Management Laboratory Operations

Validated Scaffold: Derivatives in Patent US20240400579 Achieve Ki = 7.27–13.7 nM Against Pharmacological Targets

The utility of the 2-thia-6-azaspiro[3.4]octane 2,2-dioxide scaffold is validated by its incorporation into multiple elaborated derivatives disclosed in patent US20240400579, which report enzyme inhibition constants (Ki) in the 7–14 nM range [1][2][3]. Specifically, (R)-6-(3-fluoro-3-(4-(trifluoromethyl)phenyl)propyl)-2-thia-6-azaspiro[3.4]octane 2,2-dioxide (Example 122B) exhibited Ki = 13.7 nM, and (S)-6-(2-methyl-3-(4-(trifluoromethoxy)phenyl)propyl)-2-thia-6-azaspiro[3.4]octane 2,2-dioxide (Example 119A) showed Ki = 7.27 nM against the same target in an 8-dose, 5-fold serial dilution enzyme assay [1][2]. These data demonstrate that the 2-thia-6-azaspiro[3.4]octane 2,2-dioxide core supports single-digit nanomolar target engagement when appropriately elaborated. While the parent building block itself is not pharmacologically active, its demonstrated capacity to deliver high-affinity ligands distinguishes it from untested or biologically unvalidated spirocyclic scaffolds.

Kinase Drug Discovery Structure-Activity Relationship Lead Optimization

Step-Economic Synthesis: Key Spirocyclization Proceeds in 70% Yield Over Two Steps with Gram-Scale Capability

The foundational 2011 publication by Li, Rogers-Evans, and Carreira reports a step-economic synthesis wherein the key spirocyclization–oxidation sequence leading to the sulfone intermediate (compound 4, the N-Boc protected precursor) proceeds in 70% yield over two steps on gram scale from commercially available 1-N-Boc-3-azetidinone [1]. Subsequent saponification (86% yield), Curtius rearrangement (91% yield), and hydrogenolytic Cbz deprotection (82% yield) culminate in the orthogonally protected bis-amine 7 [1], which is the direct precursor to the target compound after Boc removal and HCl salt formation. The overall synthetic route demonstrates scalability and robust intermediate isolation, in contrast to certain alternative spirocyclic scaffolds requiring chromatographic separation of diastereomers or low-yielding electrochemical steps. The commercial availability of the final compound at ≤€361/g (CymitQuimica, 1 g scale) reflects the maturity and practicality of this synthetic route.

Synthetic Chemistry Process Scalability Medicinal Chemistry

Procurement-Driven Application Scenarios for 2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride


Fragment-Based Library Construction Targeting sp³-Rich Chemical Space

The compound's Fsp³ = 1.0, zero rotatable bonds, and three H-bond acceptor sites make it an ideal building block for constructing fragment libraries designed to sample three-dimensional pharmacophores . Unlike flat aromatic fragments (Fsp³ = 0) that dominate many legacy fragment collections, this scaffold introduces conformational rigidity and defined exit vectors into every library member. The free secondary amine at position 6 provides a direct handle for parallel amide coupling, sulfonamide formation, or reductive amination, enabling rapid library expansion with diverse capping groups. Procurement of the HCl salt in gram quantities from vendors offering batch-specific QC documentation ensures consistent library quality across multiple synthesis cycles [1].

Lead Optimization Campaigns Requiring Low LogP and High Solubility Building Blocks

With a consensus LogP of 0.38, TPSA of 54.55 Ų, and predicted aqueous solubility of 17–41 mg/mL, this scaffold is well-suited for lead series where reducing lipophilicity and improving solubility are critical optimization vectors . In comparison to more lipophilic spirocyclic alternatives (e.g., non-oxidized sulfide analogs with LogP ~1.2–1.6 or all-carbon spirocycles with LogP > 2), the sulfone moiety provides a polarity advantage without adding molecular weight beyond 197.68 g/mol. The scaffold's high predicted GI absorption and BBB permeability further support its use in CNS and oral drug discovery programs .

Scaffold-Hopping from Azaspiro[3.3]heptanes to Thia-Azaspiro[3.4]octanes for Intellectual Property Diversification

The 2-thia-6-azaspiro[3.4]octane scaffold was explicitly conceived as a chemically and pharmacologically distinct alternative to the azaspiro[3.3]heptane scaffolds previously developed by the Carreira group [1]. Organizations seeking to expand patent coverage around a spirocyclic chemotype can use this building block to generate analogs that retain three-dimensional character while introducing the sulfone pharmacophore and altering the ring-expanded spiro[3.4] core. The demonstrated nanomolar potency of elaborated derivatives in US20240400579 (Ki = 7.27–13.7 nM) [2] confirms that this scaffold supports high-affinity target engagement, making it a credible template for patent-driven scaffold-hopping exercises.

Automated Parallel Synthesis and High-Throughput Chemistry Workflows

The hydrochloride salt form provides a free-flowing powder with room-temperature storage stability, eliminating the cold-chain logistics and inert-atmosphere handling required for some air- or moisture-sensitive spirocyclic building blocks [1]. The single, well-defined reactive handle (secondary amine at position 6) enables chemoselective functionalization without protection/deprotection of the sulfone group, simplifying automated liquid-handling protocols. Multiple vendors supply this compound at ≥98% purity with batch-specific NMR, HPLC, and GC data [1], providing the lot-to-lot consistency essential for automated chemistry platforms where reproducibility directly impacts SAR interpretation.

Quote Request

Request a Quote for 2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.